molecular formula C15H14FNO3 B4942681 3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B4942681
M. Wt: 275.27 g/mol
InChI Key: MFNCECIILNXPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as Bicyclic Pyrrolidine Carboxylic Acid (BPCA), is a synthetic compound that has shown promising results in various scientific research applications.

Mechanism of Action

BPCA exerts its effects by binding to and inhibiting the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the degradation of incretin hormones, which are released in response to food intake and stimulate insulin secretion. By inhibiting DPP-IV, BPCA increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
BPCA has been found to have various biochemical and physiological effects, including increased insulin secretion, reduced inflammation, and inhibition of cancer cell growth. In animal studies, BPCA has been shown to improve glucose tolerance and reduce insulin resistance. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

BPCA has several advantages for lab experiments, including its stability and ease of synthesis. However, its high cost and limited availability may limit its use in certain experiments. Additionally, BPCA has not yet been extensively studied in humans, and its long-term effects are not yet known.

Future Directions

For research include its potential use as an anti-cancer agent and in the treatment of autoimmune diseases, as well as further studies to determine its long-term effects and safety in humans.

Synthesis Methods

BPCA can be synthesized through a multistep process involving the reaction of 2-Fluoroaniline with ethyl 2-oxocyclohexanecarboxylate, followed by the reduction of the intermediate product with sodium borohydride. The final step involves the cyclization of the intermediate product with a strong acid to form BPCA.

Scientific Research Applications

BPCA has been found to have various scientific research applications, including its potential use as an anti-cancer agent, an anti-inflammatory agent, and a modulator of the immune system. In vitro studies have shown that BPCA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BPCA has been shown to modulate the immune system by regulating the differentiation of T cells.

properties

IUPAC Name

3-[(2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNCECIILNXPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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